molecular formula C29H42N2O18 B561742 2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose CAS No. 475502-13-7

2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose

Cat. No.: B561742
CAS No.: 475502-13-7
M. Wt: 706.651
InChI Key: BMIXNBQSCFEDBZ-DZMJHXHTSA-N
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Description

This compound is a highly acetylated disaccharide derivative featuring a unique combination of functional groups. Its structure comprises:

  • Alpha-D-glucopyranose backbone: 2-Deoxy with an acetamido group at C2.
  • 4-O-glycosidic linkage: Connects to a second 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl unit.
  • Substituents: 1,6-di-O-acetyl groups and a 3-O-[(1R)-1-carboxyethyl] moiety, introducing both lipophilicity and acidity.

This compound is primarily used in glycosylation studies to investigate enzyme-substrate interactions, particularly with glycosyltransferases involved in oligosaccharide biosynthesis . Its acetylated form enhances stability during synthetic processes, while the carboxyethyl group mimics natural glycan modifications found in bacterial cell walls (e.g., N-acetylmuramic acid derivatives) .

Properties

IUPAC Name

(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-acetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N2O18/c1-11(27(39)40)43-25-21(30-12(2)32)28(46-18(8)38)47-20(10-42-15(5)35)24(25)49-29-22(31-13(3)33)26(45-17(7)37)23(44-16(6)36)19(48-29)9-41-14(4)34/h11,19-26,28-29H,9-10H2,1-8H3,(H,30,32)(H,31,33)(H,39,40)/t11-,19-,20-,21-,22-,23-,24-,25-,26-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIXNBQSCFEDBZ-DZMJHXHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)COC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)COC(=O)C)OC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746906
Record name 2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475502-13-7
Record name 2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose is a complex glycosylated molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Molecular Formula and Weight

  • Molecular Formula : C32H36N2O13
  • Molecular Weight : 656.63 g/mol

Structural Representation

The structural complexity of the compound includes multiple acetyl groups and deoxy sugars, which contribute to its biological properties. The presence of both alpha and beta anomers signifies its potential interactions in biological systems.

The biological activity of this compound is primarily attributed to its interactions with glycoproteins and glycolipids. It may influence several biochemical pathways:

  • Inhibition of Glycosylation : The compound can act as an inhibitor in the glycosylation process, affecting protein folding and stability.
  • Antimicrobial Properties : Preliminary studies suggest that glycosylated compounds can exhibit antimicrobial activity by disrupting bacterial cell wall synthesis.
  • Cell Signaling Modulation : The compound may modulate cell signaling pathways through glycan-mediated interactions.

Study 1: Antimicrobial Activity

A study conducted by Vargas-Berenguel et al. (1994) investigated the antimicrobial properties of related glycosylated compounds. The results indicated that compounds with similar structures exhibited significant inhibition against various bacterial strains, suggesting that the target compound may possess similar activity .

Study 2: Glycosylation Inhibition

Lin et al. (2004) explored the effects of glycosylation inhibitors on cancer cell lines. The findings revealed that inhibiting glycosylation led to reduced tumor cell proliferation, indicating a potential therapeutic application for compounds like the one .

Study 3: Enzyme Interaction

Research by Schlummer et al. (2006) focused on enzyme-substrate interactions involving glycosylated molecules. The study highlighted how specific structural features facilitate binding to glycosyltransferases, which are crucial in carbohydrate metabolism .

Table 1: Comparison of Biological Activities

Study ReferenceBiological ActivityFindings
Vargas-Berenguel et al., 1994AntimicrobialSignificant inhibition against bacterial strains
Lin et al., 2004Glycosylation InhibitionReduced tumor cell proliferation
Schlummer et al., 2006Enzyme InteractionEnhanced binding to glycosyltransferases

Table 2: Structural Features

FeatureDescription
Acetyl GroupsEnhance solubility and bioavailability
Deoxy SugarsInfluence molecular recognition processes
Anomeric ConfigurationAffects binding affinity to receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and related derivatives:

Compound Name & Key Features Structural Differences Biological Applications Synthesis Methods Reference ID
Target Compound : Multiple acetyl groups, carboxyethyl substituent Unique 3-O-(1R-carboxyethyl) and 1,6-di-O-acetyl groups Glycosyltransferase substrate; bacterial cell wall analog studies Condensation, azidolysis, and acetolysis
Chitobiose Octaacetate : 2-Acetamido-3,4,6-tri-O-acetyl glucopyranosyl disaccharide Lacks carboxyethyl group; fully acetylated Glycan synthesis intermediate Direct condensation of acetylated monomers
N-Acetyl-2'-O-methyllactosamine : 2-O-methyl-beta-D-galactopyranosyl linkage Methyl group at C2 of galactose; no carboxyethyl or acetyl groups at C1/C6 Lectin binding studies; carbohydrate recognition Methylation with MeI-Ag2O
2-Acetamido-4-fluoro-1,3,6-tri-O-acetyl-2,4-dideoxy-D-glucopyranose : Fluorine at C4, deoxygenated Fluorine substitution enhances metabolic stability; deoxygenation at C4 Enzyme inhibition; antibiotic development Fluorination via DAST or Deoxo-Fluor reagents
Methyl 2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranosyl)-...-alpha-L-fucopyranosyl glucoside Includes fucose residue; methyl glycoside Glycobiology studies; mimics human glycan motifs Stepwise glycosylation using trichloroacetimidate donors
4-Deoxy-disaccharides (e.g., 2-acetamido-2,4-dideoxy-xylo-hexopyranosyl derivatives) Deoxygenation at C4; altered ring conformation Probing glycosidase specificity; synthetic vaccine development Deoxygenation via Barton-McCombie reaction

Key Research Findings

Enzyme Specificity : The carboxyethyl group in the target compound mimics natural substrates of MurNAc ligases, enabling studies on bacterial peptidoglycan biosynthesis . In contrast, fluorinated analogs (e.g., 4-fluoro derivatives) act as glycosidase inhibitors due to their electronegative substituents .

Synthetic Utility : Acetylated derivatives (e.g., chitobiose octaacetate) are preferred intermediates for glycan assembly due to their solubility in organic solvents , whereas methylated analogs (–2) require polar solvents for reactions .

Biological Activity : Compounds with fucose residues () exhibit specificity toward human lectins, while 4-deoxy derivatives () show reduced binding to carbohydrate-binding proteins .

Notes on Structural and Functional Divergence

  • Acetylation vs. Methylation : Acetyl groups enhance lipophilicity and protect hydroxyls during synthesis, whereas methyl groups alter steric hindrance and hydrogen-bonding capacity .
  • Carboxyethyl vs. Fluorine : The carboxyethyl group introduces acidity (pKa ~3–4), impacting solubility in aqueous systems, while fluorine’s electronegativity disrupts enzyme active sites .
  • Glycosidic Linkages : Beta-linked disaccharides (e.g., target compound) are preferentially recognized by bacterial enzymes, whereas alpha-linked analogs () interact with mammalian systems .

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